Perphenazine N1,N4-Dioxide Hydrochloride

Description

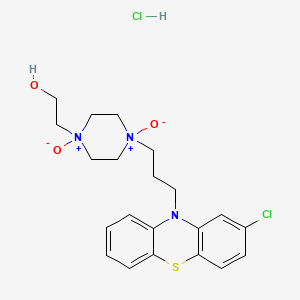

Perphenazine N1,N4-Dioxide Hydrochloride is a derivative of perphenazine, a phenothiazine antipsychotic used primarily to treat schizophrenia and severe nausea and vomiting. This compound is characterized by the presence of two oxygen atoms attached to the nitrogen atoms in the piperazine ring, forming a dioxide structure. It is known for its high potency and efficacy in managing psychotic disorders .

Properties

Molecular Formula |

C21H27Cl2N3O3S |

|---|---|

Molecular Weight |

472.4 g/mol |

IUPAC Name |

2-[4-[3-(2-chlorophenothiazin-10-yl)propyl]-1,4-dioxidopiperazine-1,4-diium-1-yl]ethanol;hydrochloride |

InChI |

InChI=1S/C21H26ClN3O3S.ClH/c22-17-6-7-21-19(16-17)23(18-4-1-2-5-20(18)29-21)8-3-9-24(27)10-12-25(28,13-11-24)14-15-26;/h1-2,4-7,16,26H,3,8-15H2;1H |

InChI Key |

CUYZJGPYQWZEJA-UHFFFAOYSA-N |

Canonical SMILES |

C1C[N+](CC[N+]1(CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)[O-])(CCO)[O-].Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Perphenazine N1,N4-Dioxide Hydrochloride typically involves the oxidation of perphenazine. The reaction conditions often include the use of strong oxidizing agents such as hydrogen peroxide or peracids. The reaction is carried out under controlled temperature and pH conditions to ensure the selective oxidation of the nitrogen atoms in the piperazine ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade oxidizing agents and reactors designed to handle large volumes of reactants. The product is then purified using techniques such as crystallization or chromatography to obtain the desired purity and quality .

Chemical Reactions Analysis

Types of Reactions

Perphenazine N1,N4-Dioxide Hydrochloride undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of higher oxides.

Reduction: Reduction reactions can revert the dioxide structure back to the original perphenazine.

Substitution: The compound can undergo substitution reactions, particularly at the chlorine atom on the phenothiazine ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, peracids.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles.

Major Products Formed

Oxidation: Higher oxides of perphenazine.

Reduction: Perphenazine.

Substitution: Various substituted derivatives of perphenazine.

Scientific Research Applications

Perphenazine N1,N4-Dioxide Hydrochloride has several applications in scientific research:

Mechanism of Action

Perphenazine N1,N4-Dioxide Hydrochloride exerts its effects by binding to dopamine D1 and D2 receptors, inhibiting their activity. This action helps in managing psychotic symptoms by reducing the overactivity of dopamine in the brain. Additionally, it blocks dopamine D2 receptors in the chemoreceptor trigger zone and vomiting center, providing anti-emetic effects. The compound also binds to alpha-adrenergic receptors, contributing to its overall pharmacological profile .

Comparison with Similar Compounds

Similar Compounds

Perphenazine: The parent compound, used for similar therapeutic purposes.

Chlorpromazine: Another phenothiazine antipsychotic with a different side effect profile.

Thioridazine: A low-potency phenothiazine antipsychotic.

Levomepromazine: Known for its sedative properties.

Uniqueness

Perphenazine N1,N4-Dioxide Hydrochloride is unique due to its dioxide structure, which enhances its potency and efficacy compared to other phenothiazine derivatives. This structural modification allows for more effective binding to dopamine receptors, making it a valuable compound in the treatment of psychotic disorders .

Q & A

Q. Methodological Answer :

- UV Spectrophotometry (Q-Analysis) : Utilize dual-wavelength absorption ratio methods (e.g., 240 nm for amitriptyline HCl and 253.2 nm as an isoabsorptive point) for simultaneous quantification in combined formulations. Calibration curves (2–12 µg/mL) ensure linearity, with precision validated via intra-day and inter-day reproducibility tests .

- Fluorescence Spectrometry : For phenothiazine derivatives like perphenazine, employ flow injection time-scanning fluorometry with λex/λem at 309/386 nm. This method achieves detection limits as low as 0.02 µg/mL and high sample throughput (106 samples/hour) .

- HPLC with Pharmacopeial Standards : Cross-validate results using USP Perphenazine Sulfoxide RS or similar reference standards to ensure accuracy in retention time and peak area measurements .

How can researchers resolve contradictory solubility data for this compound in aqueous vs. organic solvents?

Q. Methodological Answer :

- Ultrasonic Solubility Testing : Prepare saturated solutions in target solvents (e.g., water, ethanol, DMSO) and sonicate for 30–60 minutes. Filter and quantify dissolved analyte via gravimetric or spectroscopic methods to address variability .

- Thermodynamic Analysis : Calculate solubility parameters (Hansen solubility parameters) and correlate with solvent polarity indices. For discrepancies, validate results using differential scanning calorimetry (DSC) to assess crystallinity changes post-solubilization .

- Buffer Optimization : Adjust pH (e.g., 1.2 HCl for gastric simulation vs. 6.8 phosphate buffer for intestinal) to mimic physiological conditions, as ionization state critically impacts solubility .

What advanced formulation strategies improve the bioavailability of this compound?

Q. Methodological Answer :

- PLGA Nanoparticles : Use emulsion solvent evaporation to encapsulate the compound. Optimize polymer-to-drug ratio (e.g., 10:1) and surfactant (PVA) concentration to achieve particle sizes <200 nm, enhancing blood-brain barrier penetration. Characterize drug release via dialysis under sink conditions (PBS, pH 7.4) .

- Deuterated Derivatives : Synthesize Perphenazine-D8 dihydrochloride (deuterium-labeled) to track metabolic stability in vivo. Use LC-MS/MS to compare pharmacokinetic profiles (Cmax, t1/2) between deuterated and non-deuterated forms .

- Co-crystallization : Screen co-formers (e.g., succinic acid) via solvent drop grinding to enhance dissolution rates. Validate using powder X-ray diffraction (PXRD) and dissolution testing (USP Apparatus II, 50 rpm) .

How should researchers design experiments to investigate receptor-binding specificity of this compound?

Q. Methodological Answer :

- Competitive Radioligand Assays : Use [<sup>3</sup>H]spiperone as a D2 dopamine receptor (D2DR) tracer. Incubate with varying concentrations of Perphenazine N1,N4-Dioxide HCl (0.1–100 nM) in striatal membrane preparations. Calculate IC50 and Ki values via nonlinear regression .

- Selectivity Profiling : Test against off-target receptors (e.g., 5-HT2A, α1-adrenergic) using HEK293 cells transfected with individual receptors. Normalize data to reference inhibitors (e.g., ketanserin for 5-HT2A) .

- Molecular Dynamics Simulations : Model ligand-receptor interactions (e.g., D2DR-perphenazine binding) using software like AutoDock Vina. Validate docking poses with mutagenesis studies targeting key residues (e.g., Asp114 in D2DR) .

What strategies mitigate oxidative degradation of this compound during storage?

Q. Methodological Answer :

- Forced Degradation Studies : Expose samples to 40°C/75% RH for 3 months or 1% H2O2 for 24 hours. Monitor degradation via HPLC-UV (e.g., C18 column, acetonitrile/0.1% TFA mobile phase) to identify major degradants .

- Antioxidant Screening : Add stabilizers (e.g., ascorbic acid, BHT) at 0.01–0.1% w/w. Assess efficacy via accelerated stability testing (ICH Q1A guidelines) and quantify residual parent compound .

- Packaging Optimization : Use amber glass vials with nitrogen headspace to minimize photo-oxidation and oxygen exposure. Validate with real-time stability data (25°C/60% RH) .

How can researchers address batch-to-batch variability in synthetic this compound?

Q. Methodological Answer :

- Impurity Profiling : Characterize synthetic intermediates (e.g., sulfoxide byproducts) using LC-MS. Set acceptance criteria for impurities (<0.15% per ICH Q3A) and correlate with reaction conditions (e.g., oxidation time, temperature) .

- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress (e.g., N-oxidation). Use multivariate analysis (PLS regression) to adjust parameters in real-time .

- Certified Reference Materials : Source USP-grade Perphenazine Sulfoxide RS to calibrate analytical instruments and standardize quantification across batches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.